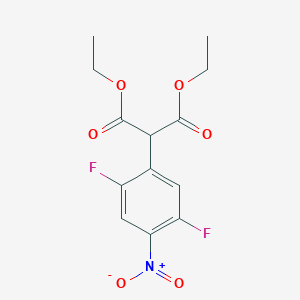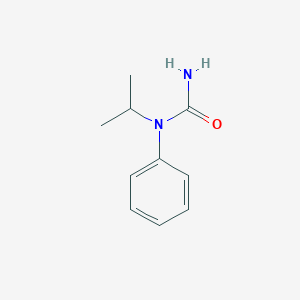
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Métodos De Preparación
The synthesis of 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyrazole derivatives followed by esterification reactions to introduce the benzyl and methyl ester groups. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product yield.
Análisis De Reacciones Químicas
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The ester groups enhance its solubility and facilitate its incorporation into more complex molecular structures .
Comparación Con Compuestos Similares
Similar compounds to 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate include other pyrazole derivatives such as:
3(5)-Aminopyrazoles: Known for their use in synthesizing condensed heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: These compounds exhibit unique reactivity due to their structural properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C13H11N3O6 |
|---|---|
Peso molecular |
305.24 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C13H11N3O6/c1-21-12(17)10-7-11(16(19)20)15(14-10)13(18)22-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clave InChI |
RGQHTBSJRSBTBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester](/img/structure/B8352943.png)
![4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B8352946.png)


![6-Chloro-7-phenyl-imidazo[1,2-b]pyridazine](/img/structure/B8352968.png)




